molecular formula C15H18N2O3S B2498249 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 568555-20-4

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B2498249
CAS RN: 568555-20-4
M. Wt: 306.38
InChI Key: OWRRRUJNGAHPLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonamide groups with amines or halogenated precursors. For instance, unexpected synthesis outcomes, such as the formation of novel sulfonamide compounds through aminohalogenation reactions, demonstrate the complexity and variability of sulfonamide synthesis processes (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Additionally, the improvement of synthesis methods for sulfonamides, as shown by Zhang De-jun (2006), highlights ongoing efforts to enhance the efficiency and yield of these compounds.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and potential applications of sulfonamides. Studies employing crystallography and spectroscopic methods have provided detailed insights into the molecular architectures of sulfonamides. For example, Rodrigues et al. (2015) investigated the crystal structures of related sulfonamide compounds, revealing the importance of intermolecular interactions in determining supramolecular architectures.

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, influencing their biological activity and utility. The reactivity of sulfonamide compounds, including their ability to form complexes and participate in hydrogen bonding, plays a significant role in their biological effects. The synthesis and reactivity of specific sulfonamide derivatives have been explored to develop novel therapeutic agents and understand their mechanism of action (Kurosawa, T. Kan, T. Fukuyama, 2003).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are essential for their formulation and application. Investigations into these properties help in the optimization of sulfonamides for various uses. The study of crystal structures provides valuable information on the molecular arrangement and potential intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological molecules, are central to their biological activities. Research into the enzyme inhibitory kinetics and molecular docking of sulfonamides has shed light on their potential as therapeutic agents, offering insights into their mode of action and interaction with biological targets (Abbasi et al., 2018).

Scientific Research Applications

Anticancer Properties

  • Research into sulfonamide derivatives like 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide has shown potential in cancer treatment. For example, a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was studied for its structure and anticancer properties. These studies contribute to the understanding of the anticancer potential of sulfonamides (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Antitumor Screening

  • Sulfonamides, including variants related to 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, have been screened for antitumor properties. For instance, a study of array-based structure and gene expression relationships investigated several antitumor sulfonamides, illuminating essential pharmacophore structures and drug-sensitive cellular pathways for these compounds (T. Owa et al., 2002).

Photodynamic Therapy Applications

  • The use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment, is an area of active research. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups found these compounds suitable for Type II photosensitizers in photodynamic therapy (M. Pişkin, Canpolat, & Ö. Öztürk, 2020).

Anti-Inflammatory Applications

  • Research has also explored the anti-inflammatory potential of aminobenzensulfonamides derivatives. A study investigating derivatives of mefenamic acid, including 4-amino-N-methylbenzenesulfonamide, revealed significant anti-inflammatory activity (M. F. Mahdi, 2008).

Anti-HIV Activity

  • Some sulfonamide derivatives have been synthesized as potential anti-HIV agents. For instance, a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives were tested for their in vitro anti-HIV-1 activity, indicating the therapeutic potential of such compounds (Z. Brzozowski & F. Sa̧czewski, 2007).

Anticholinesterase and Antioxidant Activities

  • Sulfonamide derivatives have been evaluated for their anticholinesterase and antioxidant effects. A study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives revealed their potential as therapeutic agents against diseases like Alzheimer's (M. Mphahlele, Gildenhuys, & Zamisa, 2021).

Effects on Lymphocytes

  • Investigations into the effects of aminophenol derivatives on human peripheral blood lymphocytes have shown that these compounds can impact the viability and functional state of these cells, thus opening avenues for research in immunomodulatory activities (D. Nizheharodava et al., 2020).

Antibacterial and Lipoxygenase Inhibition

  • Sulfonamides, such as N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, have demonstrated promising antibacterial properties and lipoxygenase inhibition, suggesting their utility in treating inflammatory ailments (M. Abbasi et al., 2017).

Diabetes Treatment

  • Metahexamide, a compound related to 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, has been studied for its effectiveness in treating diabetes, indicating the potential of sulfonamides in metabolic disorder treatment (R. Pollen et al., 1960).

properties

IUPAC Name

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-13-7-5-12(6-8-13)17-21(18,19)14-9-4-11(2)15(16)10-14/h4-10,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRRRUJNGAHPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide

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